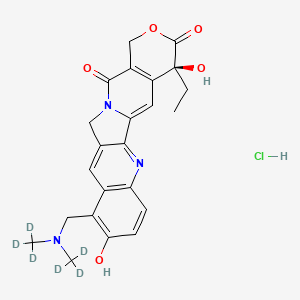
Topotecan-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topotecan-d6 Hydrochloride is a semi-synthetic derivative of camptothecin with antineoplastic activity . It is a chemotherapeutic agent medication that is a topoisomerase inhibitor . It is a synthetic, water-soluble analog of the natural chemical compound camptothecin .
Synthesis Analysis
Topotecan is encapsulated in nanoliposomes with pegylation on the surface resulting in long-circulating stealth liposomes . Nanoliposomes are remotely loaded with topotecan by a transmembrane gradient method . A stability-indicating high-performance liquid chromatographic (HPLC) method has been developed for quantitative determination of topotecan hydrochloride .Molecular Structure Analysis
The molecular formula of Topotecan-d6 Hydrochloride is C23H18D6ClN3O5 . The unique structural feature of topotecan is a pH-dependent lactone ring-opening/closing reversible reaction .Chemical Reactions Analysis
Topotecan undergoes a unique structural feature, a pH-dependent lactone ring-opening/closing reversible reaction . Ionization of topotecan with phosphate ion forms a gel-like structure which locks the topotecan inside the liposome .Physical And Chemical Properties Analysis
Physico-chemical properties including parameters such as solubility, pH, pKa, polymorphism, partition coefficient and melting point have been adequately studied . Topotecan hydrochloride is hygroscopic .科学的研究の応用
Oncology Research
Topotecan-d6 Hydrochloride: is primarily used in the treatment of various types of cancer. It has shown significant antitumor activity, particularly in small-cell lung cancer (SCLC) patients . The compound is a topoisomerase 1 inhibitor, interfering with DNA replication and cell division in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of Topotecan-d6 Hydrochloride has been extensively studied. Research has compared different administration routes, such as oral, intravenous, and subcutaneous, to understand its bioavailability and systemic exposure . These studies are crucial for optimizing dosage forms and administration schedules for better therapeutic outcomes.
Drug Delivery Systems
Innovative drug delivery systems for Topotecan-d6 Hydrochloride are being developed to improve its therapeutic efficacy. Studies have explored the formulation of solid lipid nanoparticles and inclusion complexes to enhance its stability and controlled release . These advancements could lead to more effective and patient-friendly chemotherapy options.
Clinical Trials
Topotecan-d6 Hydrochloride: has been the subject of numerous clinical trials to evaluate its efficacy and safety. Trials have investigated its use in combination with other drugs to treat conditions like small cell lung cancer and ovarian cancer . These studies help in establishing the drug’s role in current and future therapeutic protocols.
Molecular Biology
The molecular mechanisms of Topotecan-d6 Hydrochloride -induced cell death have been elucidated through gene expression analysis. Research has shown that the drug can generate reactive free radicals, leading to oxidative stress and tumor cell death . Understanding these mechanisms can lead to the development of more targeted cancer therapies.
Analytical Chemistry
Analytical methods for quantifying Topotecan-d6 Hydrochloride in biological fluids and pharmaceutical preparations have been developed and validated. High-performance liquid chromatography (HPLC) methods are used to ensure the quality and consistency of the drug during manufacturing and post-administration monitoring .
作用機序
Target of Action
Topotecan-d6 Hydrochloride primarily targets an enzyme called topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving torsional strain and facilitating the separation and repair of DNA strands during cell division .
Mode of Action
Topotecan-d6 Hydrochloride interacts with its target, topoisomerase I, by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand . This interaction results in the accumulation of single-strand DNA breaks . The compound exerts its cytotoxic effects during the S-phase of DNA synthesis .
Pharmacokinetics
The pharmacokinetics of Topotecan-d6 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed into tissues extensively . It undergoes metabolism in the liver, with a relatively small amount being metabolized to an active metabolite, N-demethyltopotecan . The compound is excreted through both biliary and renal routes . The clearance of Topotecan-d6 Hydrochloride is influenced by renal function, with reduced clearance observed in patients with renal impairment .
Result of Action
The result of Topotecan-d6 Hydrochloride’s action at the molecular level is the induction of DNA damage, which leads to cell death . At the cellular level, the compound’s action results in the death of rapidly growing cells, including cancer cells .
Action Environment
The action, efficacy, and stability of Topotecan-d6 Hydrochloride can be influenced by various environmental factors. For instance, the extent of prior myelosuppressive chemotherapy and renal function can affect the risk of hematologic toxicities associated with the compound . Furthermore, the compound’s stability and action can be enhanced upon encapsulation in liposomes, which can prevent hydrolysis in the physiological environment .
Safety and Hazards
特性
IUPAC Name |
(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHQBMTXTWTJV-ZSZCRZDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Topotecan-d6 Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


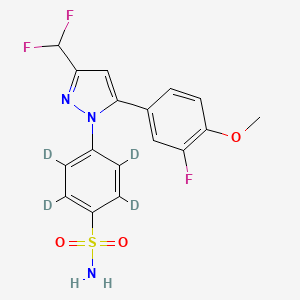

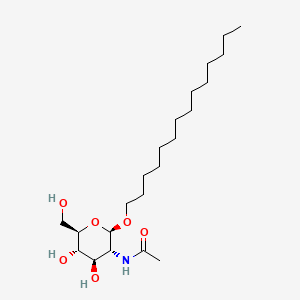
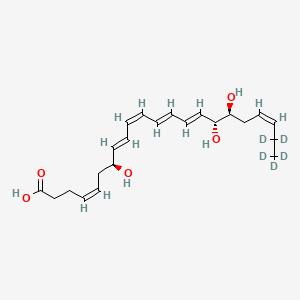

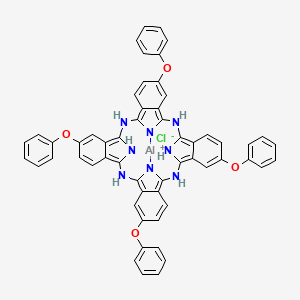
![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)
![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
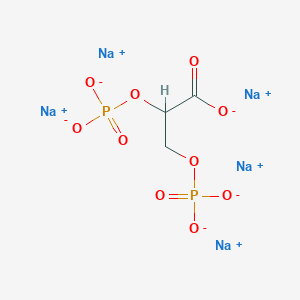
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)